Branched Isobutoxy Reduces Lipophilicity by ΔLogP ≈ 0.14 vs. Linear n-Butoxy Analog
The target compound bearing a branched isobutoxy group at the para position exhibits a computed logP of 3.2412, which is 0.1441 log units lower than that of the direct linear analog 4-butoxy-3-(difluoromethyl)aniline (logP = 3.3853) . Both compounds share the same molecular formula (C₁₁H₁₅F₂NO) and identical TPSA (35.25 Ų), isolating the effect of chain branching on lipophilicity. The branched chain also reduces the number of rotatable bonds from 5 to 4, which may improve the predicted oral bioavailability profile .
| Evidence Dimension | Computed octanol-water partition coefficient (logP) and rotatable bond count |
|---|---|
| Target Compound Data | logP = 3.2412; Rotatable Bonds = 4; TPSA = 35.25 Ų |
| Comparator Or Baseline | 4-Butoxy-3-(difluoromethyl)aniline: logP = 3.3853; Rotatable Bonds = 5; TPSA = 35.25 Ų |
| Quantified Difference | ΔlogP = –0.1441 (target less lipophilic); ΔRotatable Bonds = –1 |
| Conditions | Computed physicochemical properties sourced from Leyan (target) and ChemScene (comparator) product specification databases |
Why This Matters
A lower logP with preserved TPSA suggests better aqueous solubility and potentially improved pharmacokinetic handling without sacrificing membrane permeability—a critical consideration for lead optimization in drug discovery.
